2-(Acetylamino)-3-bromo-5-methylbenzoic acid is an aromatic compound characterized by a benzene ring substituted with an acetylamino group, a bromine atom, and a methyl group. Its molecular formula is C₁₁H₁₂BrNO₃, and it has a molecular weight of approximately 286.13 g/mol . This compound is notable for its potential applications in pharmaceuticals and organic synthesis due to the presence of functional groups that can participate in various
These reactions highlight the compound's versatility in synthetic organic chemistry.
The synthesis of 2-(acetylamino)-3-bromo-5-methylbenzoic acid can be achieved through several methods:
These methods demonstrate the feasibility of synthesizing this compound in laboratory settings.
2-(Acetylamino)-3-bromo-5-methylbenzoic acid has potential applications in various fields:
These applications underline the compound's significance in both research and practical uses.
Interaction studies involving 2-(acetylamino)-3-bromo-5-methylbenzoic acid are essential for understanding its behavior in biological systems. Potential areas of study include:
Such studies are crucial for advancing knowledge about this compound's pharmacological potential.
Several compounds share structural features with 2-(acetylamino)-3-bromo-5-methylbenzoic acid. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Amino-3-bromo-5-methylbenzoic acid | C₈H₈BrNO₂ | Lacks acetylamino group but retains bromine. |
| Methyl 2-acetamido-5-bromo-3-methylbenzoate | C₁₁H₁₂BrNO₃ | Ester derivative with similar functional groups. |
| 5-Bromo-2-nitro-3-acetylamino-4-methylbenzoic acid | C₉H₈BrN₂O₃ | Contains nitro group; different reactivity profile. |
The uniqueness of 2-(acetylamino)-3-bromo-5-methylbenzoic acid lies in its specific combination of substituents, which may confer distinct chemical reactivity and biological properties compared to similar compounds. Its potential as a pharmaceutical lead compound makes it particularly noteworthy in medicinal chemistry research.